molecular formula C10H14Cl2N4 B1418082 4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride CAS No. 1185543-38-7

4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride

Cat. No. B1418082
M. Wt: 261.15 g/mol
InChI Key: LCWLKSLEQPHWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride” is a chemical compound with the empirical formula C10H14Cl2N4. It has a molecular weight of 261.15 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is NC(C=C1)=CC=C1CC(N2)=NN=C2C.[H]Cl.[H]Cl . This indicates that the compound contains an aniline group (a benzene ring attached to an amino group) and a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms), which are connected by a methyl group .

Scientific Research Applications

Chemical Synthesis and Modification

  • Studies have explored various chemical syntheses and modifications involving triazole compounds. For example, Nikpour and Motamedi (2015) demonstrated the unexpected formation of 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione from methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, leading to a range of triazole derivatives (Nikpour & Motamedi, 2015).
  • Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, exploring their antimicrobial activities. These derivatives were synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential biological applications (Bektaş et al., 2007).

Analytical and Sensing Applications

  • Kumar, Tamilarasan, and Sreekanth (2011) found that 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione could selectively detect toxic aromatic amines like aniline through simple titration techniques. This suggests its use as a sensor for detecting specific chemical compounds (Kumar, Tamilarasan & Sreekanth, 2011).

Complex Formation and Crystal Structure Analysis

  • The study of crystal structures and complex formation is another area of interest. For instance, Castiñeiras, García-Santos, and Saa (2018) investigated the crystal structure of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, providing insights into the molecular and supramolecular structures of such compounds (Castiñeiras, García-Santos & Saa, 2018).

Pharmacological and Biological Studies

  • Various pharmacological and biological studies have been conducted using triazole derivatives. For example, Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones and tested them for H1-antihistaminic activity, demonstrating potential pharmacological applications (Alagarsamy et al., 2009).

Antimicrobial and Enzyme Inhibition Studies

  • Triazole derivatives have also been evaluated for antimicrobial activities and enzyme inhibition. For instance, Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) synthesized new 1,2,4-triazoles and their derivatives, testing their antimicrobial activities. These studies contribute to the understanding of the potential of triazole compounds in antimicrobial applications (Bayrak et al., 2009).

Photoluminescent Properties

  • Research on the photoluminescent properties of triazole compounds has been conducted. Manbeck, Brennessel, and Eisenberg (2011) prepared heteroleptic copper(I) complexes with amido-triazole ligands, exploring their photoluminescent properties. Such studies are crucial for understanding the optical properties of triazole-based compounds (Manbeck, Brennessel & Eisenberg, 2011).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;;/h2-5H,6,11H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWLKSLEQPHWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.